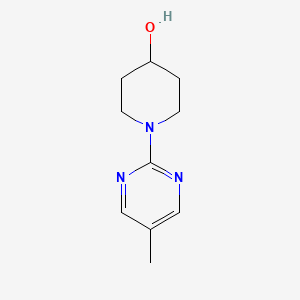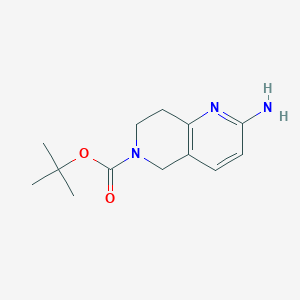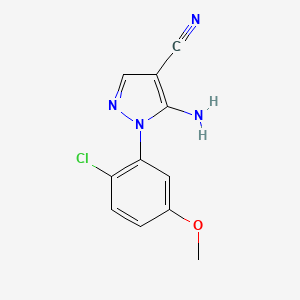![molecular formula C6H12N2 B1400646 6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1300091-93-3](/img/structure/B1400646.png)
6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Übersicht
Beschreibung
“6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It’s a solid substance and its CAS number is 1300091-93-3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 21 bonds. There are 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 112.173 Da . It’s a solid substance and should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
1. Neuronal Nicotinic Acetylcholine Receptor Agonists
A series of 3,6-diazabicyclo[3.2.0]heptane derivatives have been developed as potent neuronal nicotinic acetylcholine receptor (nAChR) ligands. These derivatives, including 6-methyl substituents, show binding affinity and agonist activity at the alpha4beta2 nAChR subtype. These compounds demonstrate selectivity for this subtype, indicating potential applications in neuroscience research and therapy development (Ji et al., 2007).
2. Novel Synthesis Techniques
Innovative synthesis methods have been established for 6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives. This includes the first synthesis of orthogonally protected precursors and 6-phenyl-2,6-diazabicyclo[3.2.0]heptane, enabling selective chemical addressing of the nitrogen atoms in the core structure. This advancement offers new avenues for creating diverse and complex bicyclic structures (Napolitano et al., 2009).
3. Pharmacological Profiles of Bridged Diazabicycloheptanes
Research into the pharmacological profiles of various bridged diazabicycloheptanes, including the 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane ring systems, highlights the diverse activities of compounds derived from these scaffolds. This research contributes to a deeper understanding of the biological activity and potential therapeutic applications of these compounds (Murineddu et al., 2012).
4. Potential in Medicinal Chemistry
The 3,6-diazabicyclo[3.1.1]heptane structure, as a piperazine isostere, shows significant potential in medicinal chemistry. Its synthesis and characterization offer valuable insights for drug design and development, particularly in the creation of novel ligands for nAChR subtypes (Walker & Bedore, 2012).
5. Antibacterial Agent Development
This compound derivatives have been explored for their antibacterial activity. Danofloxacin, developed as a veterinary medicine, exemplifies the use of these compounds in creating effective antibacterial agents (McGuirk et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound 6-Methyl-3,6-diazabicyclo[3.2.0]heptane are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-3,6-diazabicyclo[32As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-3,6-diazabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications .
Biochemische Analyse
Biochemical Properties
6-Methyl-3,6-diazabicyclo[3.2.0]heptane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with secondary and tertiary amines, which are crucial in various biochemical pathways . The interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the activity of enzymes and proteins. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit the compound’s interactions with biomolecules, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)



![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)







![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)
